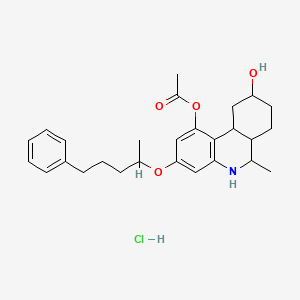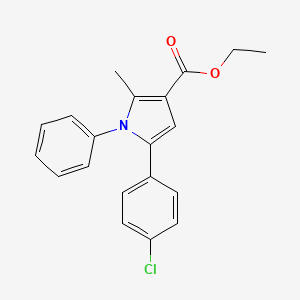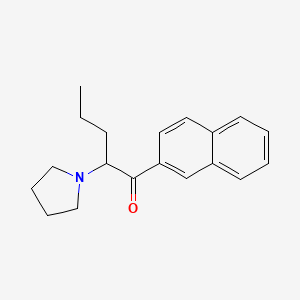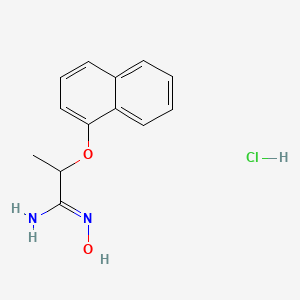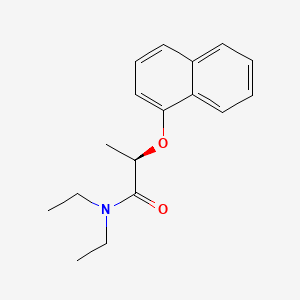
N-デスメチルタモキシフェン
概要
説明
N-デスメチルタモキシフェンは、開発コード名ICI-55,548としても知られており、選択的エストロゲン受容体モジュレーター(SERM)であるタモキシフェンの主要な代謝産物です。 この化合物はさらにエンドキシフェン(4-ヒドロキシ-N-デスメチルタモキシフェン)に代謝され、これは体内のタモキシフェンの主要な活性型と考えられています 。 N-デスメチルタモキシフェンはエストロゲン受容体に対する親和性を持ちますが、タモキシフェンやその他の代謝産物に比べて有意に低いです .
2. 製法
合成経路と反応条件: N-デスメチルタモキシフェンの合成は通常、タモキシフェンの脱メチル化を伴います。このプロセスは、制御された条件下でさまざまな脱メチル化剤を使用して達成できます。 一般的な方法の1つは、低温でジクロロメタンなどの無水溶媒中で三臭化ホウ素(BBr3)を使用する方法です .
工業生産方法: 工業的な設定では、N-デスメチルタモキシフェンの製造には、実験室合成と同様の試薬と条件を使用した大規模な脱メチル化プロセスが関与する可能性があります。 このプロセスは収率と純度が最適化されており、再結晶やクロマトグラフィーなどの複数の精製ステップが頻繁に含まれます .
科学的研究の応用
N-Desmethyltamoxifen has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of tamoxifen metabolism and its derivatives.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
作用機序
N-デスメチルタモキシフェンは、主にエストロゲン受容体との相互作用を通じてその効果を発揮します。それは、タモキシフェンやエンドキシフェンに比べて、これらの受容体に対する親和性が低いです。 結合すると、エストロゲン応答性遺伝子の転写を調節することができ、エストロゲン受容体陽性細胞における細胞増殖の阻害とアポトーシスの誘導につながります 。 N-デスメチルタモキシフェンからエンドキシフェンへの変換は、特にCYP2D6などのシトクロムP450酵素によって、その作用機序において重要なステップです .
類似化合物:
タモキシフェン: N-デスメチルタモキシフェンの由来となる親化合物。エストロゲン受容体に対する親和性が高く、乳がん治療に広く使用されています。
エンドキシフェン(4-ヒドロキシ-N-デスメチルタモキシフェン): N-デスメチルタモキシフェンに比べてエストロゲン受容体に対する親和性が高く、より強力な代謝産物.
アフィモキシフェン(4-ヒドロキシタモキシフェン): エストロゲン受容体への高い親和性を有する別の活性代謝産物.
独自性: N-デスメチルタモキシフェンは、タモキシフェン代謝経路の中間代謝産物としての役割で独自です。 その代謝産物に比べてエストロゲン受容体に対する親和性が低いことから、効力は弱くなりますが、高度に活性なエンドキシフェンの生成には不可欠です .
生化学分析
Biochemical Properties
N-Desmethyltamoxifen plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The conversion of tamoxifen into N-Desmethyltamoxifen is primarily mediated by CYP3A4 and CYP3A5 enzymes . N-Desmethyltamoxifen is then further metabolized into endoxifen by the CYP2D6 enzyme . These interactions are crucial for the therapeutic efficacy of tamoxifen.
Cellular Effects
N-Desmethyltamoxifen influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . As a metabolite of tamoxifen, N-Desmethyltamoxifen contributes to the inhibition of growth and promotion of apoptosis in estrogen receptor-positive tumors .
Molecular Mechanism
The mechanism of action of N-Desmethyltamoxifen is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . N-Desmethyltamoxifen has an affinity for the estrogen receptor, which is lower compared to estradiol . This interaction is crucial for its antiestrogenic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyltamoxifen change over time. Continuous therapy with tamoxifen, which is metabolized to N-Desmethyltamoxifen, produces steady-state levels within 4 weeks . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-Desmethyltamoxifen vary with different dosages in animal models
Metabolic Pathways
N-Desmethyltamoxifen is involved in several metabolic pathways. It is primarily formed from tamoxifen by the action of CYP3A4 and CYP3A5 enzymes . It is then further metabolized into endoxifen by the CYP2D6 enzyme . This metabolic pathway is crucial for the therapeutic action of tamoxifen.
Transport and Distribution
N-Desmethyltamoxifen is transported and distributed within cells and tissues. The concentrations of N-Desmethyltamoxifen in tumor tissues are significantly correlated to their serum levels
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyltamoxifen typically involves the demethylation of tamoxifen. This process can be achieved using various demethylating agents under controlled conditions. One common method involves the use of boron tribromide (BBr3) in an anhydrous solvent such as dichloromethane at low temperatures .
Industrial Production Methods: In an industrial setting, the production of N-Desmethyltamoxifen may involve large-scale demethylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
反応の種類: N-デスメチルタモキシフェンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、N-デスメチルタモキシフェンをヒドロキシ化された形態であるエンドキシフェンに変換できます。
還元: あまり一般的ではありませんが、還元反応はN-デスメチルタモキシフェンの構造を変更する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、シトクロムP450酵素、特にエンドキシフェンへの変換を促進するCYP2D6が含まれます.
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤は、無水条件下で使用できます。
主要な生成物:
エンドキシフェン: N-デスメチルタモキシフェンの酸化から生成される主要な生成物。
さまざまな置換誘導体: 使用される試薬に応じて、置換反応から生成される生成物.
4. 科学研究への応用
N-デスメチルタモキシフェンは、以下を含むいくつかの科学研究への応用があります。
化学: タモキシフェンの代謝とその誘導体の研究における基準化合物として使用されます。
生物学: エストロゲン受容体活性の調節とその細胞プロセスへの影響における役割について調査されています。
医学: 特にタモキシフェン療法の薬物動態と薬力学を理解するために、乳がん治療における潜在的な治療効果について研究されています.
類似化合物との比較
Tamoxifen: The parent compound from which N-Desmethyltamoxifen is derived. It has a higher affinity for estrogen receptors and is widely used in breast cancer treatment.
Endoxifen (4-hydroxy-N-desmethyltamoxifen): A more potent metabolite with a significantly higher affinity for estrogen receptors compared to N-Desmethyltamoxifen.
Afimoxifene (4-hydroxytamoxifen): Another active metabolite with high estrogen receptor affinity.
Uniqueness: N-Desmethyltamoxifen is unique in its role as an intermediate metabolite in the tamoxifen metabolic pathway. Its lower affinity for estrogen receptors compared to its metabolites makes it less potent, but it is crucial for the formation of the highly active endoxifen .
特性
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCDZSEEAUOHN-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315924 | |
| Record name | Desmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31750-48-8 | |
| Record name | Desmethyltamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31750-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031750488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DESMETHYLTAMOXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOJ759O35C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Desmethyltamoxifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



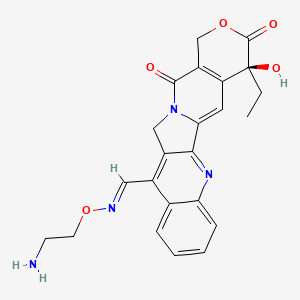
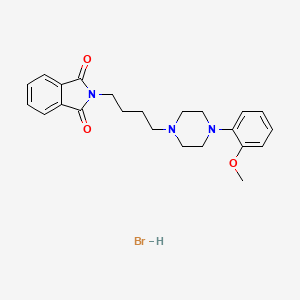
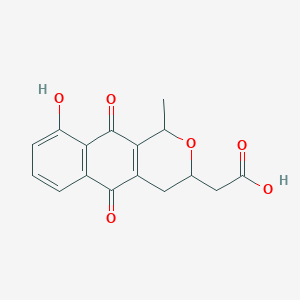
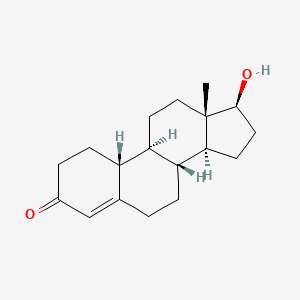
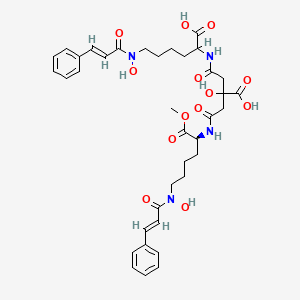
![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)
